1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene
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Overview
Description
1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Cl2F4O It is a derivative of benzene, characterized by the presence of two chlorine atoms, one fluorine atom, and a trifluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor such as 1,4-dichloro-2-fluorobenzene is reacted with a trifluoromethoxide source under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale SNAr reactions, utilizing optimized conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles through SNAr reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include alkoxides, amines, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The chlorine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,4-Dichloro-1-(trifluoromethoxy)benzene
- 1-Fluoro-3-(trifluoromethoxy)benzene
Uniqueness
1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms along with the trifluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable in various applications .
Properties
Molecular Formula |
C7H2Cl2F4O |
---|---|
Molecular Weight |
248.99 g/mol |
IUPAC Name |
1,4-dichloro-2-fluoro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H |
InChI Key |
ZLWAARNEVCYUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)OC(F)(F)F)F)Cl |
Origin of Product |
United States |
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